Octadecyl 2-bromopropanoate
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Overview
Description
Octadecyl 2-bromopropanoate is an organic compound with the molecular formula C21H41BrO2. It is an ester derived from 2-bromopropanoic acid and octadecanol. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropanoic acid with octadecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium ethoxide and potassium hydroxide.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Elimination: Potassium hydroxide in ethanol.
Major Products Formed:
Substitution: Formation of octadecyl 2-ethoxypropanoate.
Elimination: Formation of octadecyl propene.
Scientific Research Applications
Octadecyl 2-bromopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants
Mechanism of Action
The mechanism of action of octadecyl 2-bromopropanoate primarily involves its reactivity as an ester and a brominated compound. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base removing a proton from the β-carbon .
Comparison with Similar Compounds
Octyl 2-bromopropanoate: Similar structure but with a shorter alkyl chain.
Ethyl 2-bromopropanoate: A smaller ester with similar reactivity but different physical properties.
Methyl 2-bromopropanoate: Another smaller ester with comparable chemical behavior
Uniqueness: Octadecyl 2-bromopropanoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring long-chain esters, such as in the formulation of surfactants and lubricants.
Properties
CAS No. |
89876-55-1 |
---|---|
Molecular Formula |
C21H41BrO2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
octadecyl 2-bromopropanoate |
InChI |
InChI=1S/C21H41BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20H,3-19H2,1-2H3 |
InChI Key |
KPORSMDXMDNWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)Br |
Origin of Product |
United States |
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